

Technical Support Center: Resolving PCB 103 Co-elution

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Compound of Interest

Compound Name: 2,2',4,5,6'-Pentachlorobiphenyl

CAS No.: 68194-06-9

Cat. No.: B1594317

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Topic: Congener-Specific Analysis of PCB 103 (2,2',4,5',6-Pentachlorobiphenyl)

Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The PCB 103 Challenge

You are likely accessing this guide because you are observing a peak in the pentachlorobiphenyl window that does not match expected ratios or retention times, or you need to strictly separate PCB 103 from its common interference, PCB 100.

The Core Problem: On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, HP-5ms), PCB 103 co-elutes with PCB 100. Both are pentachlorobiphenyls (

, MW 326.43), meaning they share the same primary ions in Mass Spectrometry. MS resolution alone cannot separate them. You must rely on chromatographic selectivity.

Module 1: Diagnostic Matrix (Triage)

Before altering your hardware, confirm the nature of your co-elution.

Diagnostic Check	Symptom of Co-elution	Technical Explanation
Peak Width	Peak is >10% wider than adjacent single congeners (e.g., PCB 87).	Two isomers eluting milliseconds apart broaden the composite peak.
Ion Ratios	Ratio of m/z 326 : 328 deviates from theoretical ($1.55 \pm 15\%$).	While both are pentas, matrix interference co-eluting at this time can skew isotope ratios.
Retention Time	Slight shift (<0.02 min) compared to pure PCB 103 standard.	The peak centroid shifts toward the dominant co-eluter (PCB 100).
Matrix History	Sample is from anaerobic sediment or dechlorinated source.	PCB 103 and 100 are common products of microbial dechlorination; expect higher abundance here than in commercial Aroclors.

Module 2: Chromatographic Resolution Protocols

This is the primary fix. You cannot resolve PCB 103/100 using standard MS/MS transitions because they fragment identically.

Protocol A: The Dual-Column Confirmation (Gold Standard)

This workflow uses your primary column for screening and a secondary, orthogonal column to separate the critical pair.

Step-by-Step Workflow:

- Primary Run (DB-5ms): Inject sample. Quantify the "PCB 103/100" composite peak.
- Confirmation Run (DB-XLB or DB-1701):
 - Why: The DB-XLB phase (proprietary low-polarity) is engineered specifically to alter the elution order of PCB congeners based on ortho-substitution steric effects.

- Result: On DB-XLB, PCB 100 and PCB 103 are typically resolved to baseline (Resolution).
- Calculation: Use the area counts from the Confirmation Run to assign specific concentrations to 103 and 100.

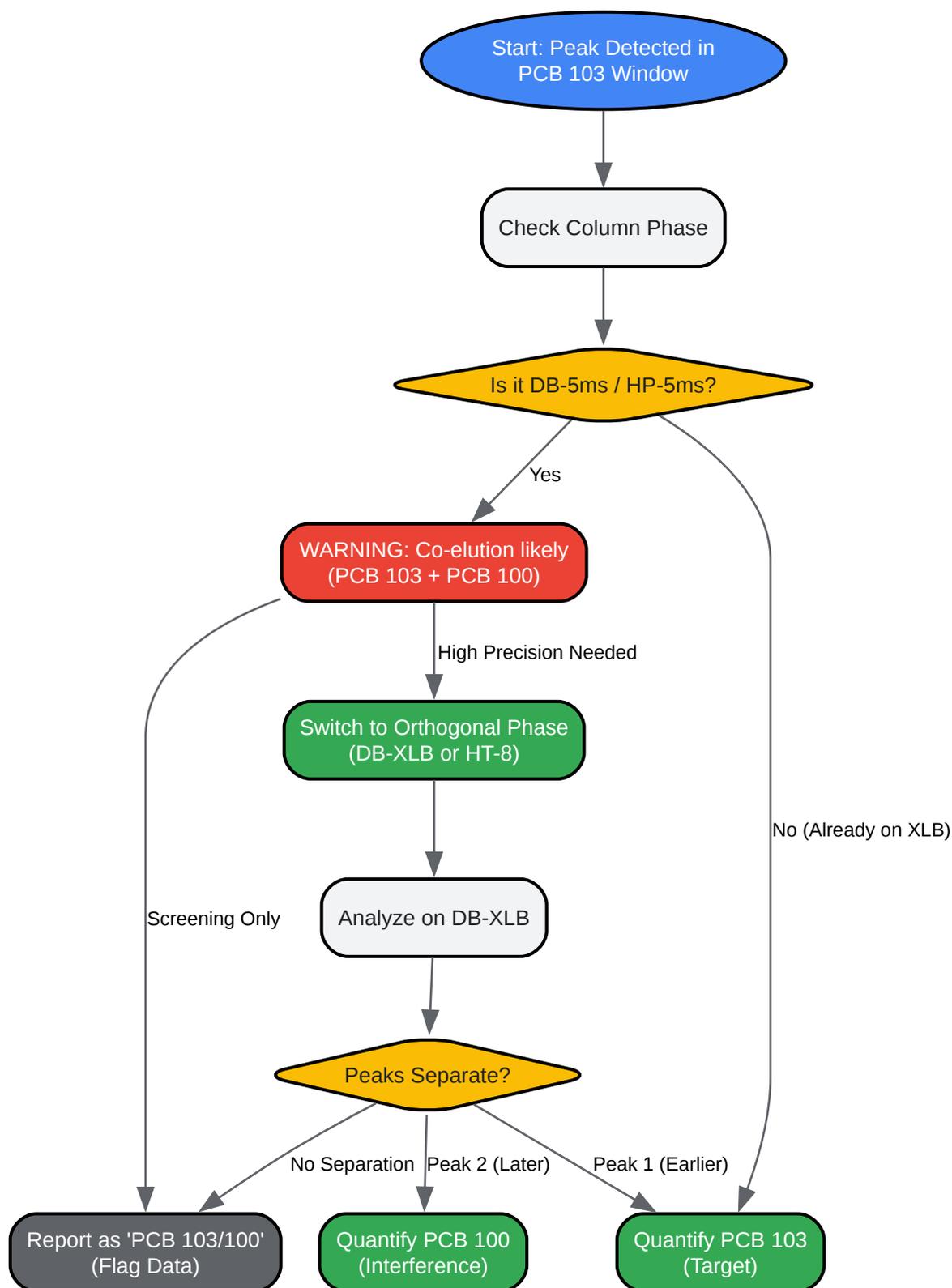
Protocol B: Optimization of GC Parameters (If Column Switching is Impossible)

If you are restricted to a DB-5ms column, you may achieve partial separation (valley between peaks) by slowing the ramp rate during the pentachlorobiphenyl elution window.

- Standard Ramp: 20°C/min to 180°C, then 5°C/min.
- Optimized Ramp:
 - Rapid ramp to 160°C.
 - Slow ramp (1.5°C/min) from 160°C to 220°C.
 - Note: This significantly increases run time but maximizes the interaction difference between the stationary phase and the slightly different 3D structures of the congeners.

Module 3: Visualization of the Solution

The following diagram illustrates the decision logic for resolving PCB 103, preventing false positives in your data.



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Caption: Decision tree for resolving PCB 103/100 co-elution. Note that on DB-XLB, the elution order may shift relative to other congeners, but the 103/100 pair separates.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Mass Spectrometry (MS) to separate PCB 103 from PCB 100? A: Generally, no.

- Reasoning: Both are pentachlorobiphenyls (). They have the exact same molecular weight.
- LRMS (Quadrupole): Both appear at m/z 326.
- MS/MS (Triple Quad): Both produce the same daughter ions (loss of to m/z 256).
- Exception: Ion Mobility Spectrometry (IMS) can separate them based on collisional cross-section (shape), but this is not standard in most environmental labs.

Q2: Why does EPA Method 1668C allow reporting them as a group? A: EPA Method 1668C acknowledges the limitations of capillary chromatography. If a lab cannot achieve valley resolution (

valley), the method mandates reporting the sum concentration flagged as a co-eluting group (e.g., "PCB 103/100"). This ensures "Trustworthiness" in data reporting—it is better to report an accurate sum than an inaccurate individual value.

Q3: I see a peak for PCB 103, but I didn't expect it in my Aroclor standard. Why? A: PCB 103 is not a major component of standard commercial mixtures like Aroclor 1254 or 1260.

- Scenario: If you see it in an environmental sample but not your standard, it is likely a product of environmental weathering or anaerobic dechlorination of highly chlorinated congeners (like PCB 196 or 203).
- Action: Verify your retention time windows using a specific "209 Congener Mix" rather than just Aroclor mixes.

Module 5: Reference Data for Configuration

Use the table below to configure your instrument software (MassHunter, ChemStation, etc.) for correct window identification.

Parameter	Value / Setting	Notes
Target Ion (Quant)	325.88 (m/z)	Exact mass for
Qual Ion 1	327.88 (m/z)	Expected Ratio: ~155% of Target
Qual Ion 2	255.90 (m/z)	Loss of (M-70)
Elution Order (DB-5ms)	PCB 100 PCB 103	Co-elution is dominant.
Elution Order (DB-XLB)	PCB 100 < PCB 103	PCB 100 typically elutes before 103 on XLB phases.

References

- US EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] Office of Water.[2] [1]
- Frame, G. M. (1997). A collaborative study of 209 PCB congeners on 20 different HRGC columns. Journal of Chromatography A.
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Sources

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